2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole
Overview
Description
2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of 2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole has minimal toxicity and does not have any significant effects on biochemical and physiological parameters in animal models. This suggests that it may be a safe compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole in laboratory experiments is its high purity and good yield. Additionally, its minimal toxicity and lack of significant effects on biochemical and physiological parameters make it a safe compound for use in animal models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may pose challenges in certain experiments.
Future Directions
There are several potential future directions for the research of 2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole. One potential direction is the further investigation of its anticancer properties and its potential as a chemotherapeutic agent. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further studies may be conducted to investigate its potential applications in other fields, such as materials science and catalysis.
Scientific Research Applications
2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-ethyl-5-[4-methoxy-3-(1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-12-16-17-13(20-12)9-4-5-11(19-2)10(6-9)18-7-14-15-8-18/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHFRUFRVHQCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=C(C=C2)OC)N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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